molecular formula C9H11NO3S B2915157 3-Methyl-4-(methylsulfonyl)benzamide CAS No. 1820741-14-7

3-Methyl-4-(methylsulfonyl)benzamide

Cat. No.: B2915157
CAS No.: 1820741-14-7
M. Wt: 213.25
InChI Key: WUSOVZAEZMISKT-UHFFFAOYSA-N
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Description

3-Methyl-4-(methylsulfonyl)benzamide is a sulfonamide derivative with the chemical formula C9H11NO3S. This compound is known for its potential biological and industrial applications. It is characterized by the presence of a benzamide core substituted with a methyl group and a methylsulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the Friedel-Crafts alkylation to introduce the methyl group, followed by sulfonation to add the methylsulfonyl group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions are crucial to ensure the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(methylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Formation of 3-Methyl-4-(methylsulfonyl)benzoic acid.

    Reduction: Formation of 3-Methyl-4-(methylthio)benzamide.

    Substitution: Formation of various substituted benzamides depending on the electrophile used.

Scientific Research Applications

3-Methyl-4-(methylsulfonyl)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development due to its sulfonamide structure, which is common in many pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-Methanesulfonyl-3-methylbenzamide: Similar structure but with different substitution patterns.

    3-Methyl-4-(methylthio)benzamide: Similar but with a sulfide group instead of a sulfonyl group.

    4-Nitrophenylsulfonylbenzamide: Contains a nitro group instead of a methyl group.

Uniqueness

3-Methyl-4-(methylsulfonyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and methylsulfonyl groups on the benzamide core allows for unique interactions and reactivity compared to other similar compounds.

Properties

IUPAC Name

3-methyl-4-methylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3S/c1-6-5-7(9(10)11)3-4-8(6)14(2,12)13/h3-5H,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSOVZAEZMISKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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